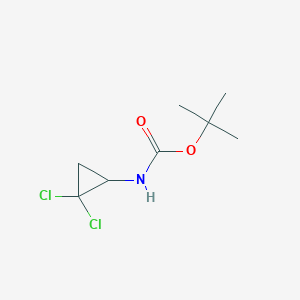

tert-butyl N-(2,2-dichlorocyclopropyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl N-(2,2-dichlorocyclopropyl)carbamate: is a chemical compound with the molecular formula C₈H₁₃Cl₂NO₂ and a molecular weight of 226.1 g/mol It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 2,2-dichlorocyclopropyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,2-dichlorocyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-dichlorocyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl N-(2,2-dichlorocyclopropyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dichlorocyclopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine nucleophile would yield a substituted amine derivative.

Hydrolysis: The major products are 2,2-dichlorocyclopropylamine and tert-butyl alcohol.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of tert-butyl N-(2,2-dichlorocyclopropyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dichlorocyclopropyl group may also contribute to the compound’s reactivity and specificity towards certain biological targets .

Comparaison Avec Des Composés Similaires

tert-Butyl carbamate: Similar in structure but lacks the dichlorocyclopropyl group.

tert-Butyl-N-methylcarbamate: Contains a methyl group instead of the dichlorocyclopropyl group.

Phenyl carbamate: Contains a phenyl group instead of the tert-butyl group.

Uniqueness: tert-Butyl N-(2,2-dichlorocyclopropyl)carbamate is unique due to the presence of the dichlorocyclopropyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in research and industrial applications .

Activité Biologique

tert-Butyl N-(2,2-dichlorocyclopropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, focusing on its anti-inflammatory and insecticidal activities.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2,2-dichlorocyclopropyl amine. The process can be optimized using various coupling agents to enhance yield and purity.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a study on related carbamate derivatives demonstrated their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The anti-inflammatory effects were evaluated using the carrageenan-induced rat paw edema model, where several derivatives showed inhibition rates between 39% and 54% compared to standard NSAIDs like indomethacin .

Table 1: Anti-inflammatory Activity of Carbamate Derivatives

Insecticidal Activity

The insecticidal properties of this compound have also been explored. Compounds with similar structures have shown effectiveness against various insect pests. The mechanism often involves neurotoxic effects leading to paralysis and death in insects. A study highlighted that certain dichlorocyclopropane derivatives exhibited high toxicity against mosquito larvae, indicating potential use as insecticides .

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact effectively with biological targets:

- COX-2 Inhibition : The compound's ability to inhibit COX-2 leads to reduced production of pro-inflammatory prostaglandins.

- Neurotoxicity in Insects : The dichlorocyclopropane moiety may interfere with neurotransmitter function in insects, causing rapid paralysis.

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A study investigated the efficacy of a series of carbamate derivatives in a rat model. Results indicated that those with increased lipophilicity showed enhanced anti-inflammatory effects, suggesting that modifications in the chemical structure can optimize therapeutic outcomes .

Case Study 2: Insecticidal Effectiveness

Another research project assessed the larvicidal activity of dichlorocyclopropane derivatives against Aedes aegypti larvae. The results demonstrated that specific substitutions on the cyclopropane ring significantly increased lethality, providing insights for developing new insecticides .

Propriétés

IUPAC Name |

tert-butyl N-(2,2-dichlorocyclopropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Cl2NO2/c1-7(2,3)13-6(12)11-5-4-8(5,9)10/h5H,4H2,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQJRQCIVJMDBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.